molecular formula C16H14N2O B7535079 3-(2-phenylethyl)-1H-quinoxalin-2-one

3-(2-phenylethyl)-1H-quinoxalin-2-one

Cat. No. B7535079
M. Wt: 250.29 g/mol
InChI Key: MPWXFMCRVGXYKZ-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-1H-quinoxalin-2-one is a heterocyclic organic compound that belongs to the class of quinoxaline derivatives. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to its diverse pharmacological effects, this compound has gained significant attention from researchers in recent years.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1H-quinoxalin-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of signaling pathways, and induction of apoptosis. It has also been reported to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1H-quinoxalin-2-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, it has been reported to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3-(2-phenylethyl)-1H-quinoxalin-2-one has several advantages for lab experiments. It is readily synthesized using a simple and efficient method, and it exhibits a wide range of biological activities. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2-phenylethyl)-1H-quinoxalin-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Furthermore, its potential therapeutic applications need to be explored in more detail, particularly in the areas of cancer and infectious diseases. Finally, the development of novel derivatives of 3-(2-phenylethyl)-1H-quinoxalin-2-one may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(2-phenylethyl)-1H-quinoxalin-2-one is a multistep process that involves the condensation of 2-aminobenzophenone with phenethyl bromide in the presence of potassium carbonate. The resulting intermediate is then cyclized using phosphorus oxychloride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

3-(2-phenylethyl)-1H-quinoxalin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

3-(2-phenylethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXFMCRVGXYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-phenylethyl)-1H-quinoxalin-2-one

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